Bnps-skatole

Description

Properties

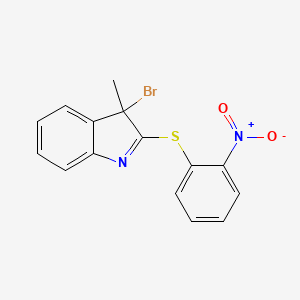

IUPAC Name |

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVQNYQYUTQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951447 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27933-36-4, 28805-72-3 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27933-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bnps-skatole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027933364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27933-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Bromination of 3-Methylindole (Skatole)

The initial step involves brominating 3-methylindole at the 3-position using N-bromosuccinimide (NBS) in glacial acetic acid. This reaction generates 3-bromo-3-methylindole, a key intermediate.

Reaction Protocol

-

Dissolve 3-methylindole (1.31 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add NBS (1.78 g, 10 mmol) gradually under nitrogen atmosphere.

-

Stir the mixture at 25°C for 6 hours.

-

Quench the reaction with ice-cold water (100 mL) and extract with chloroform (3 × 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate under reduced pressure.

The product, 3-bromo-3-methylindole, is obtained as a pale-yellow solid with a melting point of 97–100°C.

Step 2: Sulfenylation with 2-Nitrophenylsulfenyl Chloride

The brominated intermediate is reacted with 2-nitrophenylsulfenyl chloride to introduce the sulfenyl group at the 2-position of the indole ring.

Reaction Protocol

-

Dissolve 3-bromo-3-methylindole (2.1 g, 10 mmol) in anhydrous chloroform (30 mL).

-

Add 2-nitrophenylsulfenyl chloride (1.98 g, 10 mmol) dropwise at 0°C.

-

Stir the mixture for 12 hours at room temperature.

-

Filter the precipitated product and wash with cold chloroform.

-

Recrystallize from a chloroform-methanol mixture (9:1 v/v).

The final product, this compound, is obtained as a bright yellow crystalline solid with >95% purity.

Reaction Mechanism and Stereochemical Considerations

The bromination step proceeds via a radical mechanism initiated by the homolytic cleavage of NBS in acetic acid, generating a bromine radical that abstracts a hydrogen atom from the 3-position of skatole. Subsequent recombination forms the brominated intermediate.

The sulfenylation reaction involves electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic sulfur atom in 2-nitrophenylsulfenyl chloride. The nitro group on the phenyl ring enhances the electrophilicity of the sulfur moiety, directing substitution to the 2-position of indole.

Optimization of Synthetic Yield

Table 1: Effect of Solvent and Temperature on Sulfenylation Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Chloroform | 25 | 12 | 78 |

| Dichloromethane | 25 | 18 | 65 |

| Acetonitrile | 40 | 8 | 72 |

| Tetrahydrofuran | 25 | 24 | 58 |

Chloroform at room temperature provides optimal yield due to its ability to solubilize both reactants without side reactions. Elevated temperatures in acetonitrile reduce reaction time but may promote decomposition of the sulfenyl chloride.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key parameters include:

-

Residence Time : 30 minutes per reaction step.

-

Temperature Control : Jacketed reactors maintained at 25°C ± 2°C.

-

Purification : Centrifugal partition chromatography (CPC) with chloroform-methanol gradients achieves >99% purity.

Large-scale batches (10–50 kg) typically use automated crystallization systems to minimize manual handling of the reactive intermediates.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (d, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 7.62 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 148.2 (C-Br), 137.5 (C-S), 128.4–124.1 (Ar-C), 22.7 (CH₃) |

| HRMS | [M+H]⁺ calcd. for C₁₅H₁₁BrN₂O₂S: 363.2; found: 363.1 |

The absence of unreacted 3-methylindole (δ 7.2–7.4 in ¹H NMR) confirms complete bromination.

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Sulfenyl Chloride Instability :

Applications in Peptide Chemistry

While beyond the scope of preparation methods, this compound’s utility in protein sequencing is noted for context. It cleaves tryptophan residues in 70% acetic acid, generating C-terminal lactones for solid-phase sequencing .

Chemical Reactions Analysis

Types of Reactions: Bnps-skatole primarily undergoes oxidative halogenation reactions. It is used to cleave peptide bonds at tryptophan residues in proteins. The cleavage occurs through the formation of a sulfenyl intermediate, which then reacts with the peptide bond .

Common Reagents and Conditions:

Oxidative Halogenation: this compound reacts with peptides in the presence of acetic acid and phenol.

Solvent Extraction: Excess this compound can be extracted using ethyl acetate, and the resulting aqueous phase can be freeze-dried or evaporated.

Major Products Formed: The major products formed from the reaction of this compound with peptides are cleaved peptide fragments with C-terminal lactones. These fragments can be further analyzed and sequenced using chromatographic methods .

Scientific Research Applications

Applications in Scientific Research

-

Peptide Mapping and Sequencing

- Bnps-skatole is extensively used in peptide mapping to generate specific protein fragments suitable for structural analysis.

- It allows for the identification of protein domains involved in biological functions, facilitating the study of protein-protein interactions.

-

Protein Characterization

- In a comparative study involving bovine beta-lactoglobulin, this compound demonstrated a hydrolysis yield of 67.4% when used under optimal conditions (88% acetic acid at 47°C for 60 minutes) .

- The cleavage products were characterized using techniques such as mass spectrometry and high-performance liquid chromatography, confirming the specificity and efficiency of this compound in generating distinct peptide fragments.

-

Therapeutic Development

- The compound plays a crucial role in the development of therapeutic peptides by enabling the modification of protein structures to enhance their biological activity.

- It has been utilized in studies focusing on insulin-like growth factor binding and fatty acid binding proteins, showcasing its relevance in medical research .

-

Industrial Applications

- This compound is employed in quality control processes for biopharmaceuticals, ensuring the integrity and efficacy of peptide-based products.

- Its specificity for tryptophanyl bonds makes it a preferred choice over other reagents like cyanogen bromide or hydroxylamine, which target different residues .

Case Studies

Case Study 1: Cleavage of Bovine Beta-Lactoglobulin

- A study conducted on bovine beta-lactoglobulin using this compound evaluated various hydrolytic procedures. The results indicated that using acetic acid significantly improved the yield and specificity of peptide cleavage .

Case Study 2: Oxidation of Tryptophan-Containing Peptides

Mechanism of Action

Bnps-skatole exerts its effects through the selective cleavage of tryptophanyl peptide bonds. The mechanism involves the formation of a sulfenyl intermediate, which reacts with the peptide bond, leading to the cleavage of the bond and the formation of peptide fragments . The molecular targets of this compound are the tryptophan residues in proteins, and the cleavage occurs specifically at these sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

BNPS-skatole belongs to a class of chemical cleavage agents used in protein fragmentation. Below is a detailed comparison with structurally or functionally analogous compounds:

Cyanogen Bromide (CNBr)

- Cleavage Site : Methionine (Met) residues.

- Mechanism : Reacts with Met under acidic conditions to form homoserine lactone.

- Applications : Used in sequencing proteins like lactate dehydrogenase from Bacillus psychrosaccharolyticus, where it complemented this compound in resolving overlapping fragments .

- Advantages : High efficiency and compatibility with mass spectrometry.

- Limitations : Generates toxic byproducts (HCN gas) and requires strict safety protocols.

- Comparison : While CNBr targets Met (more abundant than Trp), this compound’s specificity for Trp allows selective cleavage in proteins with sparse Trp residues, reducing fragment complexity .

Hydroxylamine

- Cleavage Site : Asparagine-Glycine (Asn-Gly) bonds.

- Mechanism : Cleaves via nucleophilic attack under alkaline conditions.

- Applications : Used in studying disulfide bonds in vasopressin analogs .

- Advantages: Non-toxic and effective for specific bond types.

- Comparison : Unlike this compound, hydroxylamine’s utility is restricted to rare Asn-Gly sequences, making this compound more versatile for general Trp-based fragmentation .

Formic Acid

- Cleavage Site : Aspartic acid-Proline (Asp-Pro) bonds.

- Mechanism : Acid hydrolysis at elevated temperatures.

- Applications : Used in rhodopsin sequencing to resolve helical transmembrane domains .

- Advantages : Simple and cost-effective.

- Limitations: Non-specific cleavage at other acid-labile bonds (e.g., Trp) under harsh conditions.

- Comparison : this compound offers superior specificity under milder acidic conditions, avoiding unintended hydrolysis .

2-Nitro-5-thiocyanobenzoic Acid (NTCB)

- Cleavage Site : Cysteine (Cys) residues.

- Mechanism : Thiocyanylation of Cys, followed by alkaline cleavage.

- Applications : Rarely used due to the prevalence of Cys in disulfide bonds.

- Limitations : Incompatible with proteins containing disulfide bridges.

- Comparison : this compound’s Trp specificity avoids interference with disulfide-rich proteins, enhancing its applicability .

Table 1: Key Properties of this compound and Comparable Cleavage Agents

Research Findings Highlighting this compound’s Utility

- Lactocyclicin Q Fragmentation : this compound treatment generated three peptides (1,190.7 Da, 2,290.1 Da, 1,022.3 Da), enabling precise N-terminal sequencing and structural elucidation of this cyclic bacteriocin .

- Parathyroid Hormone-Receptor Studies : Sequential use with Lys-C protease narrowed down ligand-binding regions in receptor conjugates, demonstrating compatibility with enzymatic methods .

- Cross-linking Analysis in σA Protein : this compound digestion mapped domain interactions in E. coli σA, revealing proximity between σ1.1 and σ2 domains .

Biological Activity

Bnps-skatole, chemically known as 3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole, is a bromoindole compound that has garnered attention for its unique biological activity, particularly in the cleavage of peptide bonds at tryptophan residues. This compound plays an essential role in biochemical reactions and has applications in various fields, including biochemistry, molecular biology, and pharmaceuticals.

Target and Mode of Action

This compound specifically targets tryptophan-containing proteins , cleaving the peptide bonds following tryptophan residues. The mechanism involves the formation of a sulfenyl intermediate that reacts with the peptide bond, leading to cleavage. This reaction is facilitated by the mild oxidizing properties of this compound, which selectively attacks tryptophan sites in proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cleavage of tryptophanyl peptide bonds, which can significantly influence cellular processes such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

By altering the function and localization of proteins, this compound can impact various cellular activities .

Cellular Effects

The cleavage of tryptophan-containing proteins by this compound can lead to:

- Changes in protein function

- Altered localization within cells

- Modifications in cellular signaling and metabolic pathways

These effects underscore the compound's potential utility in studying protein dynamics and interactions .

Research Applications

This compound has a wide range of applications in scientific research:

- Peptide Mapping : It aids in the structural analysis of proteins by facilitating peptide mapping and sequencing.

- Protein-Protein Interactions : The compound is employed to study interactions between proteins and identify functional domains.

- Therapeutic Development : It is utilized in developing therapeutic peptides and understanding protein-based drugs .

Study on Protein Digestion

A significant study demonstrated that this compound effectively cleaves σA, a bacterial sigma factor, into two fragments. The digestion was performed under controlled conditions (2 mg/ml this compound in 70% acetic acid at 37 °C for 24–48 hours). The resulting fragments were analyzed using SDS-PAGE, revealing insights into protein structure and interactions .

Comparative Studies on Cleavage Efficiency

Research comparing various hydrolytic procedures highlighted that this compound could cleave bovine lactoglobulin efficiently. The study found that solvent composition influenced the yields of cleavage products, indicating the importance of optimizing reaction conditions for desired outcomes .

Influence on Emulsification Properties

Another investigation explored how this compound treatment affected the emulsification properties of protein hydrolysates. The study concluded that larger hydrophobic peptides produced through this compound digestion contributed to improved emulsification characteristics .

Summary of Biological Activities and Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Mapping | Facilitates structural analysis and sequencing of proteins |

| Protein Interactions | Helps identify functional domains involved in biological functions |

| Therapeutic Development | Used in developing peptide-based drugs |

| Emulsification Studies | Enhances emulsification properties of protein hydrolysates |

Cleavage Efficiency Comparison

| Study | Protein Target | Cleavage Method | Yield/Effectiveness |

|---|---|---|---|

| Study on σA | σA (Bacterial Sigma Factor) | This compound digestion | Effective cleavage observed |

| Comparative Study | Bovine Lactoglobulin | Various hydrolytic procedures | High efficiency with optimized conditions |

Q & A

Q. What are the optimal methods for synthesizing and purifying BNPS-skatole to ensure high yield and purity?

this compound synthesis involves bromination of NPS-skatole using N-bromosuccinimide (NBS) in glacial acetic acid. Two methods are documented:

- Method I : Reaction at 20°C for 20 minutes, followed by benzene extraction and silica gel chromatography. Yield: 98.2% .

- Method II : Extended purification via re-chromatography on fine silica gel (0.05–0.2 mm grain size), yielding 91.5–93.6% crystallized product .

Critical factors include reagent purity (e.g., NBS crystallized twice from nitroethane) and avoiding impurities from sulfenyl chloride side reactions. Thin-layer chromatography (TLC) is essential to confirm purity, with ideal preparations showing a single spot .

Q. Table 1: Synthesis Yields Under Different Conditions

| Method | Temperature | Purification Step | Yield | Purity (TLC) |

|---|---|---|---|---|

| I | 20°C | Silica gel column | 98.2% | Single spot |

| II | 25°C | Re-chromatography | 91.5% | Single spot |

Q. How can researchers validate the structural integrity of this compound after synthesis?

Structural validation requires multi-spectroscopic analysis:

- UV-Vis Spectroscopy : this compound in ethanol shows λmax at 265 nm and 325 nm, distinct from NPS-skatole (λmax 260 nm, 310 nm) .

- 13C NMR : A singlet at 60.6 ppm confirms a quaternary C-3 carbon, supporting the indolenine structure (C=N bond) over indole .

- IR Spectroscopy : Absence of NH stretching (3360 cm⁻¹ in NPS-skatole) and presence of C=N vibration (1525 cm⁻¹) further differentiate this compound .

Q. What are the primary applications of this compound in protein biochemistry?

this compound selectively cleaves tryptophan residues in proteins under mild acidic conditions (50% acetic acid, 20°C, 24–48 hours). It generates fragments for peptide mapping, as demonstrated in immunoglobulin kappa-chain cleavage (yields: 60–85% for pure this compound vs. 0–40% for impure batches) . Post-cleavage, fragments are purified via Sephadex G-10 chromatography and lyophilization .

Advanced Research Questions

Q. How can spectral data contradictions in this compound’s structural elucidation be resolved?

Discrepancies arise in interpreting bromine placement (ring nitrogen vs. indolenine structure):

- Proton NMR : No detectable N–Br signal due to broadening .

- 13C NMR : The C-3 carbon signal at 60.6 ppm (singlet) confirms a non-aromatic quaternary carbon, ruling out indole and supporting indolenine .

- Mass Spectrometry : Molecular ion peaks at m/z 357 (M⁺) and fragmentation patterns align with indolenine .

Q. Table 2: Key Spectral Signatures

| Technique | This compound Feature | Structural Insight |

|---|---|---|

| 13C NMR | 60.6 ppm (C-3) | Indolenine structure |

| IR | 1525 cm⁻¹ (C=N) | Confirms non-aromatic C–N bond |

| UV-Vis (Ethanol) | λmax 265 nm, 325 nm | Nitrophenylsulfenyl group |

Q. What experimental strategies mitigate peptide degradation during this compound-mediated protein cleavage?

Degradation occurs due to impurities or excessive bromine release. Solutions include:

- Reagent Purity : Use NPS-skatole free of sulfenyl chloride byproducts (verified via TLC) .

- Reaction Quenching : Add 2-mercaptoethanol post-cleavage to protect cysteine/methionine residues .

- Optimized Stoichiometry : A 10–50-fold molar excess of this compound minimizes side reactions while ensuring complete cleavage .

Q. How do storage conditions impact this compound’s reactivity in protein cleavage assays?

this compound degrades upon prolonged exposure to light or moisture, reducing cleavage efficiency. Storage recommendations:

- Short-term : Desiccated, –20°C in amber vials (stable for 6 months).

- Long-term : Lyophilized in acetic acid-free buffers (prevents acid hydrolysis) .

Q. What methodological advancements address low yields in this compound-based peptide mapping?

Low yields stem from incomplete cleavage or fragment aggregation. Improved approaches:

Q. How can researchers reconcile discrepancies in this compound’s reported melting points (98–107.5°C)?

Variability arises from crystallization solvents:

- Petroleum ether : Yields lower m.p. (98–106°C) due to trapped impurities.

- Benzene : Higher m.p. (99–107.5°C) with >93% purity . Consistently report solvent systems in methodologies to ensure reproducibility.

Data Contradiction Analysis Example

Issue: Conflicting IR data for C=N vibration (1525 cm⁻¹ in this compound vs. 1565 cm⁻¹ in 2,3,3-trimethylindolenine).

Resolution: The shift reflects electronic differences from the nitrophenylsulfenyl group, not structural inconsistency. Cross-validate with 13C NMR to confirm indolenine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.